molecular formula C22H22ClN3O4S B6559772 methyl 4-({[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}methyl)benzoate CAS No. 921573-58-2

methyl 4-({[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}methyl)benzoate

Cat. No.: B6559772
CAS No.: 921573-58-2
M. Wt: 459.9 g/mol
InChI Key: ABCNWIFLYUANRO-UHFFFAOYSA-N
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Description

Methyl 4-({[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}methyl)benzoate is a complex imidazole derivative featuring multiple functional groups:

  • A hydroxymethyl group at position 5 of the imidazole ring, enhancing hydrophilicity.
  • A sulfanyl methyl bridge connecting the imidazole to a benzoate ester.
  • A carbamoyl methyl group linked to a 4-chlorobenzylamine moiety.

Properties

IUPAC Name

methyl 4-[[1-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]-5-(hydroxymethyl)imidazol-2-yl]sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O4S/c1-30-21(29)17-6-2-16(3-7-17)14-31-22-25-11-19(13-27)26(22)12-20(28)24-10-15-4-8-18(23)9-5-15/h2-9,11,27H,10,12-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCNWIFLYUANRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-({[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}methyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects, supported by case studies and research findings.

Molecular Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C25H28ClN3O4S
  • Molecular Weight : 485.02 g/mol

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. A study on derivatives of imidazole and benzoate showed promising antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The compound's structural features, particularly the presence of the chlorophenyl and imidazole moieties, may enhance its interaction with microbial cell membranes, leading to increased permeability and cell death.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been explored through in vitro studies. It was found to inhibit the production of pro-inflammatory cytokines in macrophage cultures, suggesting a mechanism that could be beneficial in treating inflammatory diseases . The hydroxymethyl group in the imidazole ring is hypothesized to contribute to this activity by modulating signaling pathways involved in inflammation.

Acetylcholinesterase Inhibition

Enzyme inhibition studies reveal that this compound exhibits significant inhibition of acetylcholinesterase (AChE), an enzyme crucial in neurotransmission. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Urease Inhibition

The compound has also shown strong inhibitory activity against urease, an enzyme linked to various pathological conditions including kidney stones and gastric ulcers. The inhibition of urease could lead to therapeutic strategies for managing these conditions .

Study on Antibacterial Activity

In a comparative study, derivatives of methyl benzoate exhibited varying degrees of antibacterial efficacy against Salmonella typhi and Bacillus subtilis. The study highlighted that structural modifications significantly influenced biological activity, with compounds containing chlorophenyl groups showing enhanced potency .

Anti-inflammatory Mechanism Investigation

A detailed investigation into the anti-inflammatory mechanisms revealed that the compound reduced nitric oxide production in lipopolysaccharide-stimulated macrophages. This effect was attributed to the downregulation of inducible nitric oxide synthase (iNOS) expression .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties Reference
Target Compound 1H-imidazole 5-(hydroxymethyl), sulfanyl methyl benzoate, 4-chlorobenzyl carbamoyl ~455.9 (calculated) Hydrophilicity from hydroxymethyl; ester stability
Methyl 4-(5-methyl-1H-benzimidazol-2-yl) benzoate Benzimidazole 5-methyl, benzoate ester ~280.3 Lower hydrophilicity; simpler synthesis
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole 1H-imidazole Chloromethyl, nitro Higher reactivity due to nitro and chloromethyl groups
Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate Benzimidazole Benzyl-hydroxyethyl amino, butanoate ester Enhanced solubility from hydroxyethyl group
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (LS-03205) Thiadiazole Phenylcarbamoyl, methoxy benzoate 369.4 Thiadiazole core; distinct electronic properties

Key Observations:

  • The sulfanyl bridge differs from thiadiazole or methoxy linkages in other esters, affecting electronic distribution and metabolic stability .

Substituent Effects on Bioactivity and Stability

  • Carbamoyl vs. Carbamate Groups : The target’s 4-chlorobenzyl carbamoyl group may enhance binding to hydrophobic pockets in enzymes, whereas carbamate derivatives (e.g., methyl N-4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate) exhibit slower hydrolysis rates due to steric protection .
  • Chlorophenyl Moieties : Present in both the target and [3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl]methyl benzenesulfonate, this group is associated with increased lipophilicity and antimicrobial activity .
  • Ester Groups: Benzoate esters (target and LS-03205) are generally more stable than aliphatic esters (e.g., ethyl butanoate in ), but prone to enzymatic hydrolysis in vivo .

Physicochemical and Spectral Properties

  • Melting Points: While the target’s melting point is unspecified, structurally related carbamates (e.g., 5-((2-aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione) exhibit melting points of 206–208°C, suggesting similar crystalline stability .
  • NMR Profiles : The hydroxymethyl group (δ ~4.5 ppm in ¹H NMR) and aromatic protons (δ 7.2–8.1 ppm) would align with trends observed in methyl benzoate derivatives .

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